Technical Guide: 4-(2,6-Dichloropyrimidin-4-yl)morpholine
Technical Guide: 4-(2,6-Dichloropyrimidin-4-yl)morpholine
CAS Number: 52127-83-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,6-Dichloropyrimidin-4-yl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.[1] Its structural framework, featuring a dichloropyrimidine ring linked to a morpholine moiety, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its role as a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 4-(2,6-Dichloropyrimidin-4-yl)morpholine is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 52127-83-0 | [5] |
| Molecular Formula | C₈H₉Cl₂N₃O | [5] |
| Molecular Weight | 234.08 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 125 °C | [6][7] |
| Boiling Point (Predicted) | 396.1 ± 42.0 °C | [6] |
| Density (Predicted) | 1.435 ± 0.06 g/cm³ | [6] |
| Solubility | Dichloromethane, Ethyl Acetate | [6][7] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [6][7] |
Synthesis
The synthesis of 4-(2,6-Dichloropyrimidin-4-yl)morpholine can be achieved through the nucleophilic substitution of a chlorine atom on a trichloropyrimidine precursor with morpholine. A documented method involves the reaction of 2,4,6-trichloropyrimidine with morpholine. It is important to note that this reaction can yield a mixture of regioisomers, with the desired 4-substituted product being the minor isomer in the cited protocol.[8]
Experimental Protocol: Synthesis of 4-(2,6-Dichloropyrimidin-4-yl)morpholine (as a minor product)
This protocol describes the synthesis of the regioisomeric mixture containing 4-(2,6-Dichloropyrimidin-4-yl)morpholine.[8]
Materials:
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2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetone
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Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
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Combine 2,4,6-trichloropyrimidine (1.0 eq) with acetone in a reaction flask and cool the mixture to 0 °C.
-
Slowly add morpholine (1.05 eq) to the cooled mixture at 0 °C.
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Stir the reaction mixture at 0 °C for 15 minutes.
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Allow the reaction to warm to room temperature and continue stirring for another 15 minutes.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes solution as the eluent.
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
Further dry the crude product under high vacuum.
-
Purify the crude product by silica gel column chromatography, eluting with 20% ethyl acetate in hexanes. This will separate the major regioisomer (4-(4,6-Dichloropyrimidin-2-yl)morpholine) from the minor regioisomer (4-(2,6-Dichloropyrimidin-4-yl)morpholine).[8]
Note: For a higher yield of the target compound, regioselective synthesis strategies should be explored. This may involve the use of protecting groups or alternative pyrimidine precursors to direct the nucleophilic attack to the C4 position.[9][10]
Synthesis Workflow
Caption: Synthetic route to 4-(2,6-Dichloropyrimidin-4-yl)morpholine.
Biological Activity and Mechanism of Action
The morpholine-pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Therefore, 4-(2,6-Dichloropyrimidin-4-yl)morpholine is a compound of interest for its potential anticancer properties.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of protein synthesis, cell growth, and proliferation.[3]
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway.
Proposed Experimental Workflow for Biological Evaluation
To assess the anticancer potential of 4-(2,6-Dichloropyrimidin-4-yl)morpholine, a series of in vitro assays can be performed.
References
- 1. mdpi.com [mdpi.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 52127-83-0|4-(2,6-Dichloropyrimidin-4-yl)morpholine|BLD Pharm [bldpharm.com]
- 6. 52127-83-0 CAS MSDS (4-(2,6-DICHLOROPYRIMIDIN-4-YL)MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[1,2,3]-Triazoles [mdpi.com]
